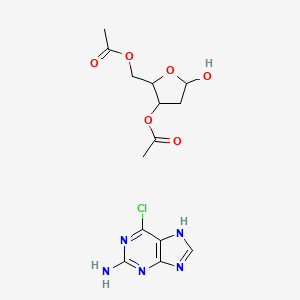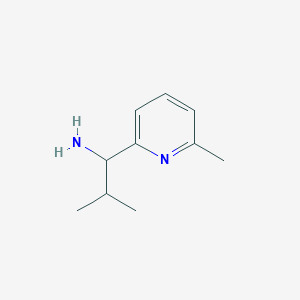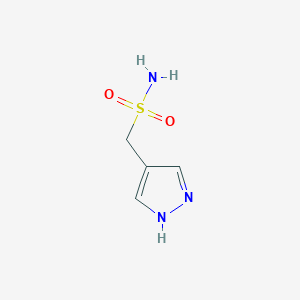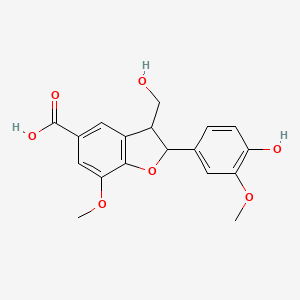![molecular formula C13H17N3O4 B12104693 benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Ala-Gly-NH2, also known as N-benzyloxycarbonyl-L-alanyl-glycinamide, is a dipeptide composed of alanine and glycine with a benzyloxycarbonyl (Z) protecting group on the N-terminus. This compound is commonly used in peptide synthesis and serves as a model compound in various biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Gly-NH2 typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group. This is achieved by reacting alanine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected alanine (Z-Ala) is then coupled with glycinamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Z protecting group using hydrogenation with palladium on carbon (Pd/C) under hydrogen gas or by treatment with trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Z-Ala-Gly-NH2 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Z-Ala-Gly-NH2 can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the Z protecting group can be achieved using hydrogenation with Pd/C.
Substitution: The Z protecting group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Various protecting group reagents such as tert-butyloxycarbonyl chloride (BocCl) or fluorenylmethyloxycarbonyl chloride (FmocCl).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected dipeptide (Ala-Gly-NH2).
Substitution: Dipeptides with different protecting groups.
科学的研究の応用
Z-Ala-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Serves as a substrate in enzymatic studies to investigate protease activity and specificity.
Medicine: Utilized in the development of peptide-based drugs and as a reference compound in pharmacokinetic studies.
Industry: Employed in the production of peptide-based materials and as a standard in quality control processes.
作用機序
The mechanism of action of Z-Ala-Gly-NH2 involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and release of alanine and glycine. The benzyloxycarbonyl group provides stability and protection during synthetic processes, ensuring selective reactions.
類似化合物との比較
Z-Gly-Gly-NH2: A dipeptide with glycine instead of alanine.
Z-Ala-Ala-NH2: A dipeptide with two alanine residues.
Z-Gly-Ala-NH2: A dipeptide with the positions of glycine and alanine reversed.
Comparison:
Uniqueness: Z-Ala-Gly-NH2 is unique due to the presence of both alanine and glycine, providing distinct properties and reactivity compared to other dipeptides.
Reactivity: The presence of the Z protecting group enhances the stability and selectivity of reactions involving Z-Ala-Gly-NH2.
Applications: While similar compounds are used in peptide synthesis and enzymatic studies, Z-Ala-Gly-NH2 is particularly favored for its balanced properties and ease of synthesis.
特性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-9(12(18)15-7-11(14)17)16-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,17)(H,15,18)(H,16,19) |
InChIキー |
YUWYAVYBKJFYPK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



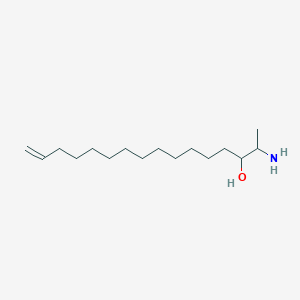
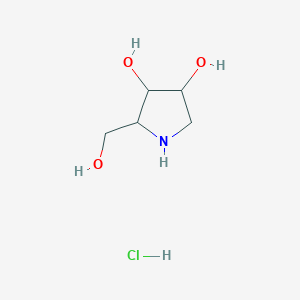
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)
